molecular formula C8H15NO2 B1230347 Octahydroindolizine-1,2-diol

Octahydroindolizine-1,2-diol

Cat. No. B1230347
M. Wt: 157.21 g/mol
InChI Key: SQECYPINZNWUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydroindolizine-1,2-diol is a natural product found in Astragalus oxyphysus, Ipomoea carnea, and Slafractonia leguminicola with data available.

Scientific Research Applications

Anti-inflammatory Applications

  • Octahydroindolizine Alkaloids from Dendrobium crepidatum : A study on the stems of Dendrobium crepidatum revealed six pairs of octahydroindolizine-type alkaloid enantiomers with pronounced anti-inflammatory effects. Compounds exhibited significant inhibition of nitric oxide production and showed protective effects against lipopolysaccharide-induced acute lung injury in mice (Hu et al., 2020).

Synthesis and Structural Studies

  • Enantioselective Synthesis : A study detailed the enantioselective synthesis of various octahydroindolizine derivatives, demonstrating their potential for further chemical and pharmacological exploration (Zhang et al., 2017).
  • Selenium-promoted Synthesis : Research into the selenium-promoted synthesis of enantiopure octahydroindolizines and related compounds provides insights into the cyclization reactions and the potential for producing enantiomerically pure substances (Tiecco et al., 2008).
  • Organocatalytic Approaches : A study focused on the enantioselective organocatalytic synthesis of octahydroindolizine core structures, highlighting the versatility and potential of organocatalysis in constructing complex heterocyclic frameworks (Wang et al., 2009).

Nature-Inspired Scaffolds

  • Desymmetrization Strategies : Research into the desymmetrization of pluripotent building blocks en route to the synthesis of complex nature-inspired scaffolds emphasizes the potential of octahydroindolizine derivatives in drug discovery. The study showcases the efficiency and modular strategies for assembling octahydroindolizine frameworks, highlighting their significance in the development of new therapeutic agents (Srinivasulu et al., 2018).

properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQECYPINZNWUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(C(C2C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydroindolizine-1,2-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydroindolizine-1,2-diol
Reactant of Route 2
Octahydroindolizine-1,2-diol
Reactant of Route 3
Octahydroindolizine-1,2-diol
Reactant of Route 4
Octahydroindolizine-1,2-diol
Reactant of Route 5
Octahydroindolizine-1,2-diol
Reactant of Route 6
Octahydroindolizine-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.